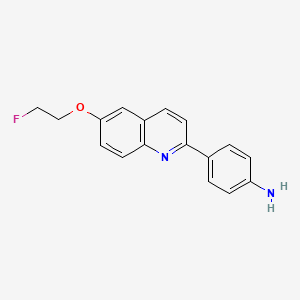

THK-523

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJOXECWZKCGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Tau-Binding Mechanism of THK-523

For Researchers, Scientists, and Drug Development Professionals

THK-523, a quinoline derivative, has emerged as a significant radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. Understanding its mechanism of action is paramount for its effective use in research and clinical settings. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with tau protein aggregates, with a focus on quantitative binding data, experimental methodologies, and the molecular logic of its selectivity.

Core Mechanism: Preferential Binding to Tau Fibrils

The fundamental mechanism of action of this compound lies in its ability to selectively bind to aggregated forms of the tau protein, particularly the paired helical filaments (PHFs) that constitute neurofibrillary tangles (NFTs) in Alzheimer's disease. In vitro studies have demonstrated that ¹⁸F-labeled this compound ([¹⁸F]this compound) exhibits a significantly higher affinity for recombinant tau fibrils compared to amyloid-beta (Aβ) fibrils, the other major protein aggregate in Alzheimer's disease.[1][2][3][4] This preferential binding is the cornerstone of its utility as a tau-specific imaging agent.

Quantitative Binding Characteristics

Saturation binding assays using synthetic tau and Aβ fibrils have been instrumental in quantifying the binding affinity and density of binding sites for this compound. These studies consistently reveal a higher affinity (lower dissociation constant, Kd) and a greater number of binding sites (Bmax) for tau fibrils.

| Ligand | Fibril Type | Kd (nM) | Bmax (pmol/nmol fibrils) | Reference |

| [¹⁸F]this compound | Recombinant Tau (K18Δ280K) | Site 1: 1.67 | Site 1: 2.20 | [3] |

| Site 2: 21.7 | Site 2: 4.46 | |||

| [¹⁸F]this compound | Recombinant Tau (K18ΔK280) | 1.99 | Not Reported | |

| [¹⁸F]this compound | Synthetic Aβ₁₋₄₂ | 20.7 | 1.25 | |

| [¹⁸F]this compound | Synthetic Aβ₁₋₄₂ | 30.3 | Not Reported |

Table 1: In Vitro Binding Affinities (Kd) and Maximum Binding Capacities (Bmax) of [¹⁸F]this compound for Tau and Amyloid-Beta Fibrils.

Scatchard analysis of [¹⁸F]this compound binding to recombinant tau fibrils has identified two distinct binding sites, a high-affinity site in the low nanomolar range and a lower-affinity site. In contrast, only one class of binding sites was identified on Aβ fibrils, with an affinity approximately 10-fold lower than the high-affinity site on tau fibrils. This multi-site binding to tau may contribute to its strong signal in tau-rich brain regions.

Experimental Protocols

The characterization of this compound's binding properties relies on several key experimental methodologies.

In Vitro Radioligand Binding Assay

This technique is fundamental for determining the binding affinity (Kd) and the density of binding sites (Bmax).

Objective: To quantify the binding of [¹⁸F]this compound to synthetic tau and Aβ fibrils.

Materials:

-

[¹⁸F]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Synthetic recombinant tau fibrils (e.g., K18Δ280K)

-

Synthetic Aβ₁₋₄₂ fibrils

-

Assay Buffer (e.g., Phosphate Buffered Saline with 0.1% Bovine Serum Albumin)

-

Filtration apparatus with glass fiber filters

Procedure:

-

Fibril Preparation: Synthetic tau or Aβ peptides are incubated under specific conditions (e.g., 37°C with agitation) to induce fibrillization. Fibril formation is confirmed by methods such as Thioflavin S fluorescence assay or electron microscopy.

-

Incubation: A constant concentration of the synthetic fibrils (e.g., 200 nM) is incubated with increasing concentrations of [¹⁸F]this compound in the assay buffer.

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound (e.g., 2 µM) to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

-

Separation of Bound and Free Ligand: The incubation mixtures are rapidly filtered through glass fiber filters. The filters trap the fibrils with the bound radioligand, while the free radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then analyzed using Scatchard plots or non-linear regression to determine the Kd and Bmax values.

Autoradiography and Histofluorescence of Human Brain Tissue

These techniques provide crucial information about the spatial distribution of this compound binding in post-mortem human brain tissue and its co-localization with tau pathology.

Objective: To visualize the binding of this compound to tau aggregates in sections of Alzheimer's disease brain tissue.

Materials:

-

Post-mortem human brain tissue sections (e.g., hippocampus) from Alzheimer's disease patients and healthy controls.

-

[¹⁸F]this compound for autoradiography or unlabeled this compound for histofluorescence.

-

Antibodies against tau (e.g., AT8) and Aβ for immunohistochemistry.

-

Phosphor imaging system for autoradiography.

-

Fluorescence microscope.

Procedure:

-

Tissue Sectioning: Thin sections (e.g., 5-10 µm) of formalin-fixed, paraffin-embedded brain tissue are prepared.

-

Autoradiography:

-

Tissue sections are incubated with a solution containing [¹⁸F]this compound.

-

After washing to remove unbound radiotracer, the sections are apposed to a phosphor imaging plate.

-

The resulting image reveals the areas of high radiotracer binding.

-

-

Histofluorescence:

-

Tissue sections are incubated with a solution of unlabeled this compound.

-

After washing, the sections are examined under a fluorescence microscope to visualize the fluorescent signal from the bound this compound.

-

-

Immunohistochemistry: Adjacent serial sections are stained with antibodies specific for tau and Aβ to identify the location of neurofibrillary tangles and amyloid plaques, respectively.

-

Co-localization Analysis: The images from autoradiography/histofluorescence and immunohistochemistry are compared to determine if the this compound binding signal co-localizes with tau pathology.

Studies using these methods have consistently shown that this compound binding is prominent in brain regions known to have a high density of neurofibrillary tangles in Alzheimer's disease, such as the hippocampus, and that the binding signal co-localizes with tau immunoreactivity but not with Aβ plaques.

Molecular Selectivity: A Matter of Conformation

The selectivity of this compound for tau aggregates in Alzheimer's disease is highly specific. Research indicates that this compound preferentially binds to the paired helical filament (PHF) conformation of tau that is characteristic of Alzheimer's disease. It shows negligible binding to the different tau aggregate conformations found in other tauopathies, such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD). Furthermore, this compound does not bind to α-synuclein aggregates found in Parkinson's disease.

The precise molecular interactions that govern this conformational selectivity are not yet fully elucidated. However, computational modeling studies suggest the existence of multiple potential high-affinity binding sites on the tau fibril. The specific shape and electrostatic environment of these binding pockets within the PHF structure are thought to be critical for the stable interaction with this compound. The lack of binding to tau aggregates in other tauopathies suggests that the conformation of tau in those diseases does not present the appropriate binding pocket for this compound.

Conclusion and Future Directions

The mechanism of action of this compound is characterized by its high-affinity and selective binding to the paired helical filament conformation of aggregated tau, which is prevalent in Alzheimer's disease. This selectivity is the basis for its use as a PET radiotracer to visualize and quantify tau pathology in the living brain. While the precise molecular binding sites and the exact nature of the intermolecular interactions are still under investigation, the current body of evidence from in vitro binding assays, autoradiography, and computational modeling provides a robust framework for understanding its function.

Future research will likely focus on high-resolution structural studies, such as cryo-electron microscopy, of this compound in complex with tau fibrils to definitively map its binding sites. A deeper understanding of the conformational determinants of this compound binding will not only refine its use as a diagnostic tool but also inform the development of next-generation tau imaging agents with improved properties and potentially therapeutic compounds that target tau aggregation.

References

Probing Tau Neuropathology: A Technical Guide to the Binding Affinity of THK-523

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of THK-523, a quinoline derivative radiotracer developed for the in vivo imaging of tau protein aggregates, a hallmark of Alzheimer's disease and other tauopathies. This document is intended for researchers, scientists, and drug development professionals actively involved in the study of neurodegenerative diseases.

Core Findings: this compound's Affinity for Tau Aggregates

In vitro studies have demonstrated that ¹⁸F-THK523 exhibits a high affinity and selectivity for tau pathology.[1][2][3][4][5] Saturation binding assays using recombinant tau fibrils have revealed that ¹⁸F-THK523 binds to tau aggregates with nanomolar affinity. Notably, these studies indicate the presence of two distinct binding sites on tau fibrils for ¹⁸F-THK523. In contrast, its affinity for synthetic amyloid-β (Aβ) fibrils is significantly lower, highlighting its selectivity for tau.

Quantitative Binding Characteristics of ¹⁸F-THK523

The binding affinity (Kd) and maximum binding capacity (Bmax) of ¹⁸F-THK523 for both recombinant tau fibrils and synthetic Aβ₁₋₄₂ fibrils have been quantified in multiple studies. The data consistently show a higher affinity and a greater number of binding sites for tau aggregates compared to Aβ fibrils.

| Ligand | Target Fibril | Kd₁ (nM) | Bmax₁ (pmol/nmol) | Kd₂ (nM) | Bmax₂ (pmol/nmol) | Reference |

| ¹⁸F-THK523 | Recombinant Tau (K18Δ280K) | 1.99 | 2.20 | 28.6 | 7.94 | |

| ¹⁸F-THK523 | Synthetic Aβ₁₋₄₂ | 30.3 | 1.50 | - | - |

Table 1: In Vitro Binding Affinity of ¹⁸F-THK523. This table summarizes the dissociation constant (Kd) and maximum binding site density (Bmax) of ¹⁸F-THK523 for recombinant tau fibrils and synthetic amyloid-β fibrils. The data for tau fibrils suggest two distinct binding sites.

Experimental Protocols

The following section details the methodologies employed in the in vitro binding assays to characterize the affinity of this compound for tau aggregates.

Preparation of Recombinant Tau and Aβ Fibrils

-

Recombinant Tau Fibril (K18Δ280K) Preparation:

-

The K18Δ280K fragment of the human tau protein is expressed in and purified from E. coli.

-

Fibril formation is induced by incubating the purified protein with heparin.

-

The formation of fibrils is confirmed using Thioflavin S fluorescence assay and transmission electron microscopy.

-

-

Synthetic Amyloid-β (Aβ₁₋₄₂) Fibril Preparation:

-

Synthetic Aβ₁₋₄₂ peptides are aggregated into fibrils as previously described in the literature.

-

Fibril formation is confirmed by transmission electron microscopy.

-

In Vitro Saturation Binding Assay

This assay is performed to determine the Kd and Bmax of the radioligand.

-

Incubation: Synthetic tau or Aβ fibrils (200 nM) are incubated with increasing concentrations of ¹⁸F-THK523 (typically 1–500 nM).

-

Non-specific Binding: To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration (e.g., 1-2 µM) of unlabeled THK523.

-

Reaction Conditions: The binding reactions are incubated for 1 hour at room temperature in an assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).

-

Separation: The bound and free radioligand are separated by vacuum filtration through glass fiber filters.

-

Washing: The filters are washed multiple times with the assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a γ-counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The resulting data are analyzed using non-linear regression to determine the Kd and Bmax values.

Figure 1. Workflow for determining the binding affinity of this compound.

Selectivity and In Situ Validation

Autoradiography and histofluorescence studies on human brain tissue from Alzheimer's disease patients have corroborated the in vitro findings. These experiments show that THK523 binding co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles and neuropil threads, but not with Aβ plaques. Furthermore, THK523 does not bind to tau lesions in non-AD tauopathies like corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), or Pick's disease (PiD), nor to α-synuclein aggregates in Parkinson's disease, indicating its selectivity for the paired helical filament (PHF)-tau conformation found in Alzheimer's disease.

Conclusion

This compound is a valuable research tool for the investigation of tau pathology in Alzheimer's disease. Its high affinity and selectivity for PHF-tau, as demonstrated by robust in vitro and in situ data, underscore its utility as a radiotracer for positron emission tomography (PET) imaging. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of novel tau imaging agents.

References

Preclinical Development and Characterization of 18F-THK523: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development and characterization of 18F-THK523, a novel positron emission tomography (PET) tracer for in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3][4]

Physicochemical Properties

18F-THK523, with the chemical name 2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline, is a low molecular weight compound (282.31 g/mol ).[5] Its lipophilicity, as measured by the octanol/water partition coefficient (logPoct), is 2.91 ± 0.13, indicating adequate blood-brain barrier permeability.

| Property | Value | Reference |

| Molecular Weight | 282.31 g/mol | |

| logPoct | 2.91 ± 0.13 |

Radiosynthesis and Quality Control

The radiosynthesis of 18F-THK523 is achieved through a nucleophilic substitution reaction. The tosylate precursor, BF-241, is reacted with 18F-fluoride. The process involves a 10-minute reaction at 110°C, followed by a two-step purification process.

| Parameter | Value | Reference |

| Precursor | Tosylate precursor (BF-241) | |

| Reaction Time | 10 minutes | |

| Reaction Temperature | 110°C | |

| Radiochemical Yield | 24% (non-decay corrected) | |

| Radiochemical Purity | >95% | |

| Average Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) |

Experimental Protocol: 18F-Labeling of THK523

-

Fluorination: The synthesis is initiated by a nucleophilic substitution of the tosylate precursor (BF-241) with 18F-fluoride.

-

Reaction Conditions: The reaction is carried out for 10 minutes at a temperature of 110°C.

-

Initial Purification: The crude reaction mixture undergoes partial purification using an activated Sep-Pak tC18 cartridge.

-

Final Purification: Semi-preparative reverse-phase high-pressure liquid chromatography (HPLC) is used for the final purification of 18F-THK523.

-

Reformulation: A standard tC18 Sep-Pak reformulation yields 18F-THK523 with a radiochemical purity greater than 95%.

In Vitro Characterization

Binding Affinity and Selectivity

In vitro binding studies have demonstrated that 18F-THK523 exhibits a high affinity and selectivity for tau fibrils over β-amyloid (Aβ) fibrils. Scatchard analysis revealed two classes of binding sites on recombinant tau fibrils (K18Δ280K), with the first class showing a 10-fold higher affinity compared to the single class of binding sites on Aβ1–42 fibrils. Overall, there is a roughly 5-fold greater number of 18F-THK523 binding sites on tau fibrils compared to Aβ fibrils.

| Target | Binding Site Class | Kd (nM) | Bmax (pmol/nmol protein) | Reference |

| Tau Fibrils (K18Δ280K) | Site 1 | 1.67 | 2.20 | |

| Site 2 | - | - | ||

| Aβ1–42 Fibrils | Site 1 | 30.3 | - |

Note: The Bmax for Aβ fibrils was not explicitly stated in the provided search results in a comparable unit.

Experimental Protocol: In Vitro Binding Assay

-

Fibril Preparation: Synthetic Aβ1–42 or K18Δ280K-tau fibrils (200 nM) are used.

-

Incubation: The fibrils are incubated with increasing concentrations of 18F-THK523 (1–500 nM).

-

Non-specific Binding: To determine non-specific binding, parallel reactions are conducted in the presence of 1 µM of unlabeled THK523.

-

Reaction Conditions: The binding reactions are incubated for 1 hour at room temperature in 200 µl of assay buffer (phosphate-buffered saline without Mg2+ and Ca2+, containing 0.1% bovine serum albumin).

Autoradiography and Histofluorescence

Autoradiography and histofluorescence studies on human hippocampal sections from Alzheimer's disease patients have shown that 18F-THK523 binding co-localizes with immunoreactive tau pathology. Importantly, the tracer did not bind to β-amyloid plaques.

Experimental Protocol: Autoradiography

-

Tissue Preparation: Serial 5 µm sections from the hippocampus of an Alzheimer's disease brain are used.

-

Immunostaining: Adjacent sections are immunostained with antibodies against tau (AT8) and β-amyloid (6F/3D) to identify neurofibrillary tangles and Aβ plaques, respectively.

-

Radiolabeling: Sections are labeled with 2.2 MBq/ml of 18F-THK523.

-

Imaging: Autoradiographic images are obtained using a phosphor imaging instrument.

In Vivo Characterization

Biodistribution in Mice

Ex vivo biodistribution studies in ICR mice demonstrated that 18F-THK523 readily enters the brain. Peak brain uptake of 2.75 ± 0.25% of the injected dose per gram (%ID/g) was observed at 2 minutes post-injection. The tracer is cleared from the body primarily through biliary excretion, as indicated by a steady increase in radioactivity in the intestine over time.

| Time Post-Injection | Brain (%ID/g) | Heart (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Intestine (%ID/g) | Reference |

| 2 min | 2.75 ± 0.25 | ~6.2 | ~6.2 | - | - | |

| 10 min | - | - | - | ~5.0 | - | |

| 120 min | - | - | - | - | ~11 |

Note: A complete time-course for all organs was not available in the provided search results.

Experimental Protocol: Ex Vivo Biodistribution

-

Animal Model: ICR mice (male, 28-32 g) are used.

-

Tracer Administration: 0.68–1.32 MBq of 18F-THK523 is administered via the tail vein.

-

Sacrifice: Mice are sacrificed by decapitation at 2, 10, 30, 60, and 120 minutes post-injection.

-

Tissue Collection: Brain, blood, and other organs are removed and weighed.

-

Radioactivity Measurement: Radioactivity is counted using an automatic γ-counter.

-

Calculation: The percentage of injected dose per gram (%ID/g) is calculated.

MicroPET Imaging in Transgenic Mice

In vivo microPET studies in tau transgenic mice (rTg4510) showed significantly higher retention of 18F-THK523 in the brain compared to wild-type littermates and APP/PS1 mice (an Aβ pathology model). At approximately 30 minutes post-injection, brain retention was 48% higher in rTg4510 mice. This increased retention was specific to the brain, with no significant differences observed in the liver, intestine, or bone.

Experimental Protocol: MicroPET Imaging

-

Animal Models: Tau transgenic mice (rTg4510) and their wild-type littermates (CamKII), as well as APP/PS1 mice, are used.

-

Tracer Administration: 18F-THK523 is administered intravenously.

-

Image Acquisition: Dynamic microPET scans are performed.

-

Image Analysis: Brain retention is quantified and compared between the different mouse strains.

Conclusion

The preclinical evaluation of 18F-THK523 demonstrates its potential as a selective PET tracer for imaging tau pathology. Its favorable physicochemical properties allow for brain penetration, and its high affinity and selectivity for tau fibrils over Aβ plaques have been confirmed through in vitro and in vivo studies. While these preclinical findings are promising, it is important to note that subsequent studies have indicated that the pharmacokinetics and binding characteristics of 18F-THK523 may not be optimal for human PET imaging, leading to the development of second-generation tau tracers. Nevertheless, the preclinical development of 18F-THK523 has been a crucial step in the advancement of tau imaging agents.

References

In Vitro Binding Profile of THK-523: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of the tau imaging tracer, THK-523. The information presented herein is curated for professionals in the fields of neurodegenerative disease research and radiopharmaceutical development, offering a consolidated resource on the tracer's binding affinity, selectivity, and the methodologies used for its characterization.

Core Binding Characteristics

This compound is a quinoline derivative developed for the positron emission tomography (PET) imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies. In vitro studies have been instrumental in elucidating its binding properties, demonstrating a preferential affinity for tau aggregates over other protein aggregates commonly found in neurodegenerative diseases.

Quantitative Binding Data

The binding affinity (Kd) and density of binding sites (Bmax) of [¹⁸F]this compound have been determined through saturation binding assays using synthetic protein fibrils. These studies reveal a significantly higher affinity of this compound for tau fibrils compared to β-amyloid (Aβ) fibrils.

| Target Fibril | Binding Site | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (pmol/nmol fibril) |

| Recombinant Tau (K18Δ280K) | High-affinity | 1.67 - 1.7 | 2.20 |

| Low-affinity | 21.7 | 4.46 | |

| β-amyloid (1-42) | Single site | 20.7 | 1.25 |

| Table 1: In Vitro Binding Affinity and Capacity of [¹⁸F]this compound to Synthetic Tau and Aβ Fibrils. Data compiled from saturation binding studies.[1][2] |

Competition assays have further substantiated the binding affinity of this compound for tau fibrils, although the absolute values may differ from saturation studies due to methodological differences.

| Competitor | Target Fibril | Inhibition Constant (Ki) (nM) |

| This compound | Tau (K18ΔK280) | 59.3 |

| THK-5105 | Tau (K18ΔK280) | 7.8 |

| THK-5117 | Tau (K18ΔK280) | 10.5 |

| Table 2: Competitive Binding Affinity of THK Analogs to Synthetic Tau Fibrils.[3] |

Selectivity of this compound

A critical characteristic of a tau tracer is its selectivity for tau aggregates over other pathologies, particularly Aβ plaques. In vitro autoradiography and fluorescence microscopy studies on human brain tissue have consistently demonstrated the preferential binding of this compound to tau-rich structures.

Key Selectivity Findings:

-

Alzheimer's Disease (AD) Brain Tissue: [¹⁸F]this compound binding co-localizes with tau pathology, such as neurofibrillary tangles (NFTs) and neuropil threads, as confirmed by immunohistochemistry.[1][4] Conversely, it does not significantly bind to β-amyloid plaques.

-

Non-AD Tauopathies: this compound shows negligible binding to tau lesions in non-AD tauopathies like Pick's disease (PiD), corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP). This suggests a conformational selectivity for the paired helical filaments (PHFs) of tau found in AD.

-

Other Protein Aggregates: The tracer does not bind to α-synuclein-containing Lewy bodies found in Parkinson's disease.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the in vitro binding of this compound.

Preparation of Synthetic Protein Fibrils

The generation of consistent and well-characterized protein aggregates is fundamental to in vitro binding assays.

Caption: Workflow for the preparation of synthetic tau and Aβ fibrils.

Recombinant human tau (K18Δ280K mutant) is typically used to generate tau fibrils. The protein is incubated at 37°C for several days to promote aggregation into paired helical and straight filaments. The formation of fibrils is monitored using techniques like Thioflavin S fluorescence and transmission electron microscopy. Synthetic Aβ(1-42) peptides are aggregated into fibrils following established protocols.

Saturation Binding Assay

This assay is employed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Caption: Experimental workflow for saturation binding assays.

Synthetic tau or Aβ fibrils (e.g., 200 nM) are incubated with increasing concentrations of [¹⁸F]this compound (e.g., 1-500 nM) in an appropriate buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin). To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of unlabeled this compound (e.g., 1 µM). After incubation (e.g., 1 hour at room temperature), the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is measured, and specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using Scatchard plots to derive Kd and Bmax values.

In Vitro Autoradiography on Human Brain Tissue

This technique visualizes the distribution of radioligand binding in tissue sections, providing crucial information about target engagement in a more biologically relevant context.

Caption: Workflow for in vitro autoradiography with this compound.

Cryosections of post-mortem human brain tissue (e.g., from the hippocampus of AD patients) are incubated with a solution containing [¹⁸F]this compound (e.g., 2.2 MBq/ml) for a short period (e.g., 10 minutes at room temperature). Following incubation, the sections are washed to remove unbound tracer, typically with a series of buffer and ethanol washes. The dried, labeled sections are then exposed to a phosphor imaging plate. The resulting autoradiographic images, which show the regional distribution of radioactivity, are captured using a phosphorimager. Adjacent tissue sections are often used for immunohistochemical staining for tau (e.g., with AT8 antibody) and Aβ (e.g., with 6F/3D antibody) to correlate the tracer binding with specific pathologies.

Summary and Future Directions

The in vitro binding characteristics of this compound have been thoroughly investigated, revealing its high affinity and selectivity for AD-type tau pathology. These foundational studies have been critical in validating its potential as a PET tracer for the in vivo imaging of tau deposits in Alzheimer's disease. However, its limited binding to tau aggregates in other tauopathies highlights the need for the development of next-generation tracers with a broader binding profile or isoform-specific binding properties. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel tau imaging agents.

References

THK-523 as a Biomarker for Alzheimer's Disease Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While Aβ pathology has been a primary focus of therapeutic development, the correlation between tau pathology and cognitive decline is significantly stronger, making it a critical target for diagnosis and monitoring disease progression.[1] This technical guide provides a comprehensive overview of THK-523, a first-generation radiotracer developed for the in vivo imaging of tau pathology using Positron Emission Tomography (PET). We will delve into its mechanism of action, experimental protocols for its use, and the quantitative data supporting its role as a biomarker for Alzheimer's disease progression, while also acknowledging its limitations that have paved the way for second-generation tau tracers.

Mechanism of Action and Specificity

This compound was designed to bind to the β-sheet structures characteristic of tau aggregates within NFTs. In vitro studies have demonstrated its high affinity and selectivity for tau fibrils over Aβ plaques. Autoradiographic and histofluorescence analyses of human AD brain tissue have shown that this compound binding co-localizes with immunoreactive tau pathology, while not highlighting Aβ plaques.[2][3] However, a significant limitation of this compound is its off-target binding to monoamine oxidase B (MAO-B), an enzyme abundant in the brain, which can confound the interpretation of PET signals.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Binding Affinity and Capacity of [¹⁸F]this compound for Tau and Aβ Fibrils

| Fibril Type | Binding Site | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg protein) | Reference |

| Recombinant Tau (K18Δ280K) | High-affinity | 3.3 | 0.89 | [2] |

| Low-affinity | 46.8 | 3.54 | ||

| Synthetic Aβ₁₋₄₂ | Single site | 19.8 | 0.98 |

Table 2: In Vivo [¹⁸F]this compound Retention in Transgenic Mouse Models of Alzheimer's Disease

| Mouse Model | Brain Region | Retention (%ID/g) vs. Wild-Type | p-value | Reference |

| rTg4510 (Tau pathology) | Whole Brain | 48% higher | < 0.007 | |

| APP/PS1 (Aβ pathology) | Whole Brain | No significant difference | - |

Table 3: [¹⁸F]this compound PET Standardized Uptake Value Ratio (SUVR) in Human Subjects

| Subject Group | Brain Region | Mean SUVR (normalized to cerebellar cortex) | Fold Increase (AD vs. HC) | Reference |

| Alzheimer's Disease (AD) | Temporal Lobe | 1.35 ± 0.12 | 1.25 | |

| Frontal Cortex | 1.28 ± 0.10 | 1.18 | ||

| Parietal Cortex | 1.31 ± 0.11 | 1.21 | ||

| Healthy Controls (HC) | Temporal Lobe | 1.08 ± 0.09 | - | |

| Frontal Cortex | 1.08 ± 0.07 | - | ||

| Parietal Cortex | 1.08 ± 0.08 | - |

Signaling Pathways in Tau Pathology

The hyperphosphorylation of tau, leading to its aggregation and the formation of NFTs, is a central pathological cascade in Alzheimer's disease. This process is regulated by a complex interplay of kinases and phosphatases. The following diagram illustrates the key signaling pathways involved.

References

- 1. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PP2A regulates tau phosphorylation directly and also indirectly via activating GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein phosphatase 2A and tau: an orchestrated 'Pas de Deux' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards multicenter β-amyloid PET imaging in mouse models: A triple scanner head-to-head comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Lipophilicity and Blood-Brain Barrier Permeability of the Tau Imaging Agent THK-523

A Technical Guide for Researchers and Drug Development Professionals

Introduction

THK-523, a quinoline derivative, has been investigated as a potential radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. A critical characteristic for any central nervous system (CNS) imaging agent or therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the lipophilicity and BBB penetration of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying principles.

Quantitative Data Summary

The following table summarizes the key physicochemical and pharmacokinetic parameters of this compound related to its lipophilicity and blood-brain barrier penetration.

| Parameter | Value | Method | Reference |

| Molecular Weight | 282.31 g/mol | N/A | [1] |

| LogP (octanol/water) | 2.91 ± 0.13 | Shake-flask method | [1] |

| Peak Brain Uptake | 2.75 ± 0.25 %ID/g | Ex vivo biodistribution in ICR mice | [1][2] |

| Time to Peak Brain Uptake | 2 minutes post-injection | Ex vivo biodistribution in ICR mice | [1] |

Experimental Protocols

Determination of Octanol/Water Partition Coefficient (LogP)

The lipophilicity of this compound was determined using the well-established shake-flask method to measure the octanol/water partition coefficient (LogP).

Materials:

-

¹⁸F-labeled this compound

-

1-Octanol

-

1 M Potassium phosphate buffer (pH 7.4)

-

Centrifuge

-

Gamma counter

Procedure:

-

A solution of ¹⁸F-THK-523 (37 MBq) was added to a mixture containing equal volumes (3 ml) of 1-octanol and 1 M potassium phosphate buffer (pH 7.4).

-

The mixture was vortexed for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases.

-

Following mixing, the sample was centrifuged for 3 minutes to achieve a clear separation of the octanol and aqueous layers.

-

Aliquots (0.5 ml) were carefully sampled from both the 1-octanol and the buffer layers.

-

The radioactivity in each aliquot was measured using a gamma counter.

-

The partition coefficient (P) was calculated as the ratio of the radioactivity concentration in the octanol phase to that in the aqueous phase.

-

The LogP value was then determined by taking the logarithm of the partition coefficient. This experiment was performed in triplicate to ensure accuracy.

Ex Vivo Biodistribution for Blood-Brain Barrier Penetration Assessment

The ability of this compound to penetrate the BBB was evaluated through ex vivo biodistribution studies in a mouse model.

Materials:

-

¹⁸F-labeled this compound

-

ICR mice (male, 28-32 g)

-

Gamma counter

-

Standard laboratory equipment for animal handling and tissue collection

Procedure:

-

A solution of ¹⁸F-THK-523 (0.68–1.32 MBq) was administered to ICR mice via tail vein injection.

-

At predefined time points post-injection (2, 10, 30, 60, and 120 minutes), cohorts of mice (n=4 per time point) were euthanized by decapitation.

-

The brain, blood, and other major organs were promptly dissected and weighed.

-

The radioactivity in each tissue sample was measured using an automatic gamma counter.

-

The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ. This value is determined by comparing the radioactivity count in the tissue to the total injected dose and normalizing for the tissue weight.

-

The brain uptake of this compound was then plotted over time to determine the peak uptake and the rate of washout from the brain.

Visualizing the Path to the Brain

The following diagram illustrates the key factors and processes involved in the blood-brain barrier penetration of this compound.

Discussion

The experimental data reveal that this compound possesses favorable characteristics for penetrating the blood-brain barrier. Its LogP value of 2.91 indicates a moderate level of lipophilicity, which is generally considered optimal for passive diffusion across the lipid-rich cell membranes of the BBB. Compounds that are excessively lipophilic may be retained in the endothelial cell membranes, while those that are too hydrophilic have difficulty crossing.

The ex vivo biodistribution studies in mice provide direct evidence of this compound's ability to enter the brain. A rapid and significant brain uptake, peaking at 2.75 %ID/g just 2 minutes after intravenous administration, confirms its efficient passage across the BBB. This rapid uptake is a crucial feature for an imaging agent, as it allows for a high signal-to-noise ratio shortly after administration. Furthermore, the molecular weight of 282.31 g/mol is well below the generally accepted threshold of 400-500 g/mol for successful CNS penetration, further supporting its ability to cross the BBB.

References

A Technical Guide to the Pharmacokinetics and Biodistribution of 18F-THK523 in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of 18F-THK523, a novel radiotracer for the in vivo imaging of tau pathology. The information presented herein is synthesized from foundational studies in mice, offering detailed insights into its pharmacokinetic profile and biodistribution. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of diagnostics and therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

Introduction

18F-THK523 was developed as a positron emission tomography (PET) radiotracer with a high affinity and selectivity for tau protein aggregates, which are a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease.[1][2] Its utility as a diagnostic tool is predicated on its ability to cross the blood-brain barrier and specifically bind to tau pathology, allowing for non-invasive visualization and quantification.[1][3] This guide details the key preclinical experiments conducted in mice to characterize its in vivo behavior.

Experimental Protocols

Animal Models

The primary animal models utilized in the foundational studies of 18F-THK523 were:

-

ICR mice: These outbred mice were used for initial ex vivo biodistribution studies to assess the overall uptake and clearance of the radiotracer in various organs.[4]

-

rTg4510 mice: This transgenic mouse model overexpresses a mutant form of human tau (P301L) and develops age-dependent tau pathology, serving as a relevant model for studying tau-specific tracer binding.

-

APP/PS1 mice: These transgenic mice model amyloid-β pathology and were used as a control to assess the selectivity of 18F-THK523 for tau over amyloid plaques.

-

Wild-type littermates: These animals served as controls for the transgenic models.

Radiotracer Administration

18F-THK523 was administered to mice via an intravenous tail-vein injection. The specific activity of the radiolabeled compound was reported to be high, around 100 GBq/µmol (2.7 Ci/µmol).

Ex Vivo Biodistribution Studies

The ex vivo biodistribution of 18F-THK523 was determined in ICR mice at multiple time points post-injection (2, 10, 30, 60, and 120 minutes). The protocol involved the following steps:

-

Intravenous injection of 18F-THK523.

-

Euthanasia of the mice at the designated time points.

-

Harvesting of various organs and tissues, including the brain, heart, lungs, liver, kidneys, spleen, bone, and blood.

-

Weighing of the collected tissues.

-

Measurement of the radioactivity in each sample using a gamma counter.

-

Calculation of the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Micro-Positron Emission Tomography (microPET) Imaging

In vivo imaging studies were conducted using a microPET scanner to visualize the distribution of 18F-THK523 in the brains of transgenic and wild-type mice. The general workflow for these experiments is as follows:

-

Anesthetization of the mice.

-

Intravenous administration of 18F-THK523.

-

Dynamic or static scanning of the brain over a specified period.

-

Image reconstruction and analysis to determine the retention of the radiotracer in different brain regions.

A key finding from these studies was a significantly higher retention of 18F-THK523 in the brains of rTg4510 mice compared to wild-type littermates and APP/PS1 mice, indicating specific binding to tau pathology.

Data Presentation

Ex Vivo Biodistribution of 18F-THK523 in ICR Mice

The following table summarizes the quantitative data from the ex vivo biodistribution studies in ICR mice, expressed as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

| Organ | 2 min | 10 min | 30 min | 60 min | 120 min |

| Brain | 2.75 ± 0.25 | - | - | - | - |

| Heart | ~6.2 | - | - | - | - |

| Kidney | ~6.2 | - | - | - | - |

| Liver | - | ~5.0 | - | - | - |

| Intestine | - | - | - | - | ~11.0 |

| Bone | - | - | - | - | ~2.1 |

| Data is sourced from Fodero-Tavoletti et al., 2011. Dashes indicate that the specific values were not explicitly provided in the text for those time points, although graphical representations were available. |

In Vivo Brain Retention of 18F-THK523 in Transgenic Mice

MicroPET analysis at approximately 30 minutes post-injection revealed a 48% higher retention of 18F-THK523 in the brains of rTg4510 mice compared to their wild-type littermates (P < 0.007). In contrast, there was no significant difference in brain retention between APP/PS1 mice and their wild-type counterparts, demonstrating the tracer's selectivity for tau pathology over amyloid-β plaques.

Visualizations

Experimental Workflow for Ex Vivo Biodistribution

Caption: Workflow for the ex vivo biodistribution study of 18F-THK523 in mice.

Logical Flow for In Vivo Selectivity Assessment

Caption: Logical diagram illustrating the in vivo selectivity assessment of 18F-THK523.

Pharmacokinetics and Biodistribution Summary

Blood-Brain Barrier Penetration

18F-THK523 demonstrated its ability to cross the blood-brain barrier, a critical characteristic for a brain imaging agent. This was evidenced by a peak brain uptake of 2.75 ± 0.25 %ID/g at 2 minutes post-injection in ICR mice. The lipophilicity of the compound, with a calculated logP value of 2.91 ± 0.13, is consistent with its capacity for brain entry.

Brain Kinetics

Following the initial uptake, 18F-THK523 showed rapid clearance from the brains of wild-type mice. In contrast, the brains of tau transgenic rTg4510 mice exhibited significantly higher retention of the radiotracer, which is indicative of specific binding to tau aggregates.

Peripheral Biodistribution and Elimination

The initial uptake of 18F-THK523 was highest in the heart and kidneys, with a value of approximately 6.2 %ID/g, followed by rapid clearance. The liver showed a peak uptake of around 5.0 %ID/g at 10 minutes post-injection, with subsequent slow clearance. A corresponding increase in radioactivity in the intestine over time (reaching 11 %ID/g at 120 minutes) suggests that the primary route of elimination for 18F-THK523 and its metabolites is through biliary excretion. A gradual increase in bone radioactivity, reaching 2.1 %ID/g at 120 minutes, may indicate some level of in vivo defluorination of the tracer.

Conclusion

The preclinical studies of 18F-THK523 in mice have demonstrated its suitability as a PET radiotracer for imaging tau pathology. It effectively crosses the blood-brain barrier and shows specific binding to tau aggregates with high selectivity over amyloid-β plaques. The pharmacokinetic profile is characterized by rapid brain uptake and clearance in the absence of specific binding, and a primary elimination route via the hepatobiliary system. These findings have provided a strong foundation for the further development and clinical translation of tau imaging agents. However, it should be noted that 18F-THK523 has been reported to have high retention in the white matter, which has led to the development of subsequent generations of tau PET tracers with improved imaging characteristics.

References

Understanding the chemical structure of THK-523

An In-Depth Technical Guide to the Chemical Structure and Properties of THK-523

Introduction

This compound is a quinoline derivative developed as a radiolabeled positron emission tomography (PET) tracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Its development was a significant step in the effort to create diagnostic tools capable of selectively detecting neurofibrillary tangles (NFTs) in the living brain.[4] This guide provides a detailed overview of its chemical structure, binding characteristics, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

This compound, chemically known as 2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline, was designed as a derivative of earlier compounds identified through screening for molecules that bind to NFTs.[5] The fluorine-18 isotope ([¹⁸F]) is incorporated for PET imaging.

-

Chemical Name: 2-(4-aminophenyl)-6-(2-[¹⁸F]fluoroethoxy)quinoline

-

Molecular Formula: C₁₇H₁₅FN₂O

-

Molecular Weight: 282.31 g/mol

-

Lipophilicity (LogPₒ꜀ₜ): 2.91 ± 0.13, a value indicating adequate lipophilicity to cross the blood-brain barrier.

Quantitative Data

The preclinical evaluation of [¹⁸F]this compound has generated significant quantitative data regarding its binding affinity, selectivity, and pharmacokinetics.

Table 1: In Vitro Binding Affinity of [¹⁸F]this compound

This table summarizes the binding affinity (Kd) and maximum binding capacity (Bmax) of [¹⁸F]this compound for synthetic tau and amyloid-β (Aβ) fibrils. The data indicates a higher affinity and a greater number of binding sites on tau fibrils compared to Aβ fibrils.

| Fibril Type | Kd1 (nM) | Bmax1 (pmol/nmol fibrils) | Kd2 (nM) | Bmax2 (pmol/nmol fibrils) |

| Tau (K18Δ280K) | 1.67 | 2.20 | 21.7 | 4.46 |

| Amyloid-β (1-42) | 20.7 | 1.25 | N/A | N/A |

| Tau (K18ΔK280) | 1.99 | N/A | N/A | N/A |

| Amyloid-β (42) | 30.3 | N/A | N/A | N/A |

Data is compiled from multiple experiments and fibril preparations.

Table 2: Ex Vivo Biodistribution in ICR Mice

This table shows the uptake of [¹⁸F]this compound in the brain of normal ICR mice at various time points post-injection, presented as the percentage of injected dose per gram of tissue (%ID/g). The data demonstrates rapid brain uptake and clearance.

| Time Post-Injection | Brain Uptake (%ID/g) |

| 2 min | 2.75 ± 0.25 |

| 10 min | 1.95 ± 0.15 |

| 30 min | 1.20 ± 0.10 |

| 60 min | 0.80 ± 0.05 |

| 120 min | 0.40 ± 0.04 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used in the characterization of [¹⁸F]this compound.

Radiosynthesis of [¹⁸F]this compound

The radiolabeling of this compound is achieved through a nucleophilic substitution reaction.

-

Precursor: The tosylate precursor, BF-241 (2-3 mg), is dissolved in dimethyl sulphoxide (DMSO).

-

Reaction: The precursor is reacted with [¹⁸F]fluoride. The reaction is carried out at 110°C for 10 minutes.

-

Purification: The crude reaction mixture is first partially purified using an activated Sep-Pak tC18 cartridge.

-

Final Purification: Semi-preparative reverse-phase high-pressure liquid chromatography (HPLC) is used for final purification.

-

Formulation: The final product, [¹⁸F]this compound, is reformulated using a standard tC18 Sep-Pak, yielding a radiochemical purity of >95%.

In Vitro Saturation Binding Assay

This assay quantifies the binding affinity of [¹⁸F]this compound to synthetic protein fibrils.

-

Fibril Preparation: Synthetic Aβ₁₋₄₂ or recombinant tau (K18Δ280K) fibrils are prepared and aggregated at 37°C for several days. Fibril formation is confirmed by Thioflavin S fluorescence and transmission electron microscopy.

-

Incubation: A constant concentration of fibrils (e.g., 200 nM) is incubated with increasing concentrations of [¹⁸F]this compound (ranging from 1–500 nM).

-

Non-Specific Binding: To determine non-specific binding, parallel reactions are conducted in the presence of a high concentration (e.g., 1-2 µM) of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Analysis: The amount of bound radioactivity is measured, and the data is analyzed using Scatchard plots to determine Kd and Bmax values.

Autoradiography on Human Brain Tissue

This technique visualizes the binding of [¹⁸F]this compound to tau pathology in post-mortem human brain tissue.

-

Tissue Preparation: Serial sections (5-10 µm) from the hippocampus or medial temporal lobe of confirmed Alzheimer's disease patients are used.

-

Immunohistochemistry: Adjacent sections are immunostained with antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) to confirm the location of NFTs and amyloid plaques.

-

Radioligand Incubation: Brain sections are incubated with [¹⁸F]this compound (e.g., 2.2 MBq/ml).

-

Washing and Imaging: Sections are washed to remove unbound tracer and exposed to imaging plates or film to generate an autoradiogram.

-

Analysis: The resulting autoradiogram is compared with the immunostained adjacent sections to assess the co-localization of [¹⁸F]this compound binding with tau pathology.

MicroPET Imaging in Transgenic Mice

In vivo imaging studies are performed to evaluate the brain kinetics and target engagement of [¹⁸F]this compound in living animal models.

-

Animal Models: Tau transgenic mice (e.g., rTg4510), which develop tau pathology, and amyloid plaque-bearing mice (e.g., APP/PS1) are used, along with their wild-type littermates as controls.

-

Radiotracer Injection: Mice are injected intravenously with [¹⁸F]this compound.

-

Image Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 60 minutes).

-

Image Reconstruction and Analysis: Images are reconstructed using algorithms like 3D row-action maximum likelihood algorithm (RAMLA). Regions of interest (ROIs) are drawn on the brain images to quantify tracer retention. Summed images from a specific time window (e.g., 25–35 minutes post-injection) are often used for comparison between groups.

Visualizations

Diagrams illustrating key workflows and conceptual relationships provide a clear understanding of the evaluation and application of this compound.

Caption: Radiosynthesis workflow for [¹⁸F]this compound.

Caption: Preclinical evaluation workflow for [¹⁸F]this compound.

Caption: Conceptual pathway of this compound in tau PET imaging.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Dawn of Tau Imaging: A Technical Guide to the Early Discovery and Synthesis of the THK Family of Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pathological aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a defining hallmark of Alzheimer's disease (AD) and several other neurodegenerative disorders, collectively known as tauopathies. The spatial and temporal progression of tau pathology correlates more closely with cognitive decline in AD than amyloid-β (Aβ) plaques. This critical observation spurred the development of positron emission tomography (PET) tracers capable of selectively imaging tau deposits in the living brain. Among the pioneering efforts in this field was the development of the THK family of tracers at Tohoku University, Japan. These 2-arylquinoline derivatives were among the first to demonstrate the feasibility of in vivo tau imaging, paving the way for a new era in dementia research and diagnostics. This technical guide provides an in-depth overview of the early discovery, synthesis, and evaluation of the foundational THK tau tracers.

Early Discovery and Iterative Optimization

The journey to develop the THK series began with the screening of small molecules, including quinoline and benzimidazole derivatives, for their ability to bind to β-sheet structures, a common feature of protein aggregates like tau and Aβ.[1][2] This effort led to the identification of the first-generation compound, [¹⁸F]THK-523. While it showed promise, initial human studies revealed limitations, most notably high retention in white matter, which obscured the signal from gray matter where tau pathology is most prominent.[1][3]

This initial experience prompted a series of structural modifications to the 2-arylquinoline core, leading to the development of subsequent tracers with improved properties. The goal was to enhance binding affinity and selectivity for tau aggregates over Aβ plaques while improving pharmacokinetic properties, such as reducing lipophilicity to decrease nonspecific white matter binding and ensuring rapid brain entry and washout.[1]

Key derivatives in this evolutionary path include:

-

[¹⁸F]THK-5105 and [¹⁸F]THK-5117: These compounds demonstrated higher binding affinity for tau-rich AD brain homogenates compared to their predecessor, [¹⁸F]this compound.

-

[¹⁸F]THK-5317: As the S-enantiomer of THK-5117, this tracer was developed to have more favorable pharmacokinetics.

-

[¹⁸F]THK-5351: This later derivative was designed by substituting a pyridine for the benzene at the 2-aryl group, which reduced lipophilicity. This modification resulted in faster kinetics, lower white matter retention, and higher contrast for tau pathology compared to earlier versions.

However, a significant challenge that emerged with the first-generation THK tracers was off-target binding, particularly to monoamine oxidase B (MAO-B), which is abundant in the basal ganglia and other brain regions. This off-target signal could confound the interpretation of PET images, a limitation that spurred the development of second-generation tau tracers by research groups worldwide.

Quantitative Data Summary

The following tables summarize the key binding and pharmacokinetic properties of the early THK family of tau tracers based on published preclinical and clinical data.

Table 1: In Vitro Binding Affinities (Kd/Ki/IC50 in nM)

| Tracer | Tau Aggregates | Aβ Aggregates | MAO-A | MAO-B | Reference(s) |

| [¹⁸F]this compound | 59 - 87 | 20.7 | - | - | |

| [¹⁸F]THK-5105 | 2.6 | - | - | - | |

| [¹⁸F]THK-5117 | 5.0 | - | - | ~300 | |

| [³H]THK-5351 | Kd1=5.6, Kd2=1 | - | - | - | |

| THK-5351 | Ki=0.1 pM (super-high), Ki=16 nM (high) | - | - | Moderate Affinity |

Note: Binding affinity values can vary depending on the experimental conditions (e.g., source of brain tissue, type of recombinant protein).

Table 2: Physicochemical and Pharmacokinetic Properties

| Tracer | LogP | Brain Uptake Characteristics | White Matter Binding | Key Observation | Reference(s) |

| [¹⁸F]this compound | - | Fast, reversible kinetics | High | High white matter retention precluded clinical use | |

| [¹⁸F]THK-5105 | 3.0 | Peak uptake within 2 min, 50% clearance by 18 min (mice) | High | Improved tau affinity over this compound | |

| [¹⁸F]THK-5117 | 2.3 | - | High | High nonspecific white matter accumulation | |

| [¹⁸F]THK-5317 | 2.32 | Slower white matter clearance than THK-5351 | High, but lower than THK-5117 | (S)-enantiomer of THK-5117 with better pharmacokinetics | |

| [¹⁸F]THK-5351 | 1.5 | Lower brain penetrance, faster clearance | Lower | More favorable pharmacokinetics and imaging characteristics |

Experimental Protocols

The characterization of the THK tracers involved a standardized set of preclinical and clinical evaluations.

Radiosynthesis of [¹⁸F]-labeled THK Tracers

The radiosynthesis of the THK family of tracers typically involves a nucleophilic substitution reaction.

-

Precursor: A tosylate or other suitable leaving group-containing precursor of the target THK molecule is synthesized and purified.

-

[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion-exchange resin and then eluted with a solution of potassium carbonate and Kryptofix 222 (K₂₂₂) in acetonitrile. The solvent is then evaporated to produce the reactive anhydrous [¹⁸F]KF/K₂₂₂ complex.

-

Radiolabeling Reaction: The precursor, dissolved in a polar aprotic solvent like dimethylsulfoxide (DMSO), is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated (e.g., at 110-120°C) for a short period (e.g., 10-15 minutes).

-

Purification: The crude reaction mixture is diluted and purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the final [¹⁸F]-labeled THK tracer.

-

Formulation: The collected HPLC fraction is reformulated into a sterile, injectable solution (e.g., saline with ethanol) for in vivo use. The final product is tested for radiochemical purity, specific activity, and sterility.

In Vitro Competition Binding Assays

These assays are performed to determine the binding affinity and selectivity of the new compounds.

-

Tissue Preparation: Postmortem human brain tissue homogenates from confirmed AD patients (typically from regions with high tau pathology like the hippocampus) and healthy controls are prepared.

-

Assay Setup: A fixed concentration of the radiolabeled THK tracer (e.g., [¹⁸F]THK-5105) is incubated with the brain homogenate in the presence of varying concentrations of the unlabeled "cold" competitor compound (the new THK derivative being tested).

-

Incubation: The mixture is incubated at room temperature for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the tissue-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are fitted to a one-site or two-site binding model using nonlinear regression analysis to calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Autoradiography

This technique is used to visualize the regional binding distribution of the tracer on brain tissue sections.

-

Tissue Sectioning: Cryostat sections (e.g., 10-20 µm thick) of postmortem human AD brain tissue are mounted on glass slides.

-

Incubation: The sections are incubated with a low nanomolar concentration of the radiolabeled THK tracer in a buffer solution. Adjacent sections are incubated with an excess of an unlabeled blocker to determine nonspecific binding.

-

Washing: The sections are washed in cold buffer to remove unbound tracer.

-

Exposure: The dried, labeled sections are apposed to a phosphor imaging plate or autoradiographic film for a period of hours to days.

-

Imaging and Analysis: The imaging plate is scanned, and the resulting image shows the distribution and density of tracer binding sites. These images can be compared with adjacent sections stained with immunohistochemistry for phosphorylated tau (e.g., using the AT8 antibody) to confirm co-localization.

In Vivo PET Imaging Protocol (Human Studies)

-

Subject Preparation: Participants (both AD patients and healthy controls) are positioned in the PET scanner. A transmission scan may be performed for attenuation correction.

-

Tracer Administration: A bolus injection of the [¹⁸F]-labeled THK tracer (e.g., 185-370 MBq) is administered intravenously.

-

Dynamic Scanning: Dynamic PET data are acquired for 60-90 minutes immediately following injection. For some studies, arterial blood sampling is performed to measure the metabolite-corrected arterial input function, allowing for full kinetic modeling.

-

Image Reconstruction and Analysis: The dynamic PET data are reconstructed into a series of time-framed images. Brain regions of interest (ROIs) are defined, often co-registering the PET images with the subject's MRI scan.

-

Quantification: Tracer uptake is quantified. For simplified analysis, the Standardized Uptake Value Ratio (SUVR) is often calculated by dividing the average tracer uptake in a target ROI by the uptake in a reference region (typically the cerebellar gray matter, which is considered to have low specific tau binding) over a specific time window (e.g., 40-60 minutes post-injection). For more detailed analysis, kinetic models like the multilinear reference tissue model (MRTM2) can be used to estimate the distribution volume ratio (DVR), which is proportional to the density of available binding sites.

Visualizations

References

- 1. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo evaluation of a novel tau imaging tracer for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Standardized Uptake Value Ratio (SUVR) Calculation for THK-523 PET

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK-523 is a quinoline derivative developed as a positron emission tomography (PET) radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2][3] The quantification of this compound uptake is crucial for assessing the extent and progression of tau deposition in the brain. The Standardized Uptake Value Ratio (SUVR) is a widely accepted semi-quantitative method used to normalize the radiotracer uptake in a region of interest (ROI) to that of a reference region, thereby providing a measure of specific binding.[1] These application notes provide a detailed protocol for the calculation of SUVR for this compound PET scans.

Principle of SUVR Calculation

The SUVR is a ratio of the Standardized Uptake Value (SUV) in a target brain region to the SUV in a reference region. The SUV itself is a measure of the radioactivity concentration in a tissue, normalized for the injected dose and the patient's body weight. The use of a reference region, ideally devoid of specific binding to the target, helps to account for non-specific binding and differences in radiotracer delivery and clearance, thus providing a more accurate estimate of the specific signal. For this compound, the cerebellar cortex is commonly used as the reference region.[1]

Experimental Protocols

I. Patient Preparation

-

Inclusion and Exclusion Criteria: Define clear inclusion and exclusion criteria for the study population (e.g., diagnosis of probable AD, healthy controls).

-

Informed Consent: Obtain written informed consent from all participants in accordance with ethical guidelines.

-

Fasting: Patients should fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.

-

Medication Review: Review and document all current medications. Certain medications may interfere with the scan, and this should be considered in the analysis.

-

Pre-scan Instructions: Instruct patients to avoid caffeine, alcohol, and smoking for at least 24 hours before the scan.

II. Radiotracer Administration and PET Image Acquisition

-

Radiotracer: 18F-THK523 is the radiolabeled tracer used for the PET scan.

-

Dosage: Administer an intravenous bolus injection of 18F-THK523. The typical injected dose is approximately 185 MBq (5 mCi), but this may vary depending on the scanner and institutional protocols.

-

Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

-

Framing Protocol Example: A typical framing protocol might be: 6 x 30s, 7 x 1min, 4 x 2.5min, 2 x 5min, and 6 x 10min frames for a 90-minute scan.

-

-

Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm, such as the 3D row-action maximum likelihood algorithm (RAMLA), with corrections for attenuation, scatter, and decay.

III. Image Processing and Analysis

-

MRI Co-registration: Acquire a T1-weighted Magnetic Resonance Imaging (MRI) scan for each subject. Co-register the PET images to the individual's MRI to allow for accurate anatomical delineation of brain regions.

-

Region of Interest (ROI) Definition:

-

Define ROIs on the co-registered MRI.

-

Target Regions: These may include cortical areas known to accumulate tau pathology in AD, such as the frontal, superior parietal, lateral temporal, lateral occipital, and anterior and posterior cingulate cortices.

-

Reference Region: The cerebellar cortex is the recommended reference region for this compound SUVR calculation.

-

-

SUV Calculation:

-

Calculate the SUV for each ROI at each time point. The formula for SUV is:

-

-

SUVR Calculation:

-

Generate time-activity curves (TACs) for each ROI by plotting the SUV against time.

-

The SUVR is calculated by dividing the average SUV of the target ROI by the average SUV of the reference region (cerebellar cortex) over a specific time interval where the tracer uptake has reached a relative steady state. For this compound, this is often in the later phase of the scan.

-

Formula:

-

Data Presentation

Table 1: Example of this compound SUVR Data in Different Brain Regions

| Brain Region | Alzheimer's Disease (AD) Patients (Mean SUVR ± SD) | Healthy Controls (HC) (Mean SUVR ± SD) |

| Frontal Cortex | 1.35 ± 0.15 | 1.05 ± 0.10 |

| Parietal Cortex | 1.42 ± 0.18 | 1.08 ± 0.12 |

| Temporal Cortex | 1.55 ± 0.20 | 1.10 ± 0.11 |

| Occipital Cortex | 1.20 ± 0.14 | 1.02 ± 0.09 |

| Global Cortical Average | 1.38 ± 0.16 | 1.06 ± 0.10 |

Note: The values presented in this table are illustrative and may not represent actual study data. Researchers should refer to specific publications for reported SUVR values.

Visualizations

Caption: Workflow for this compound PET SUVR Calculation.

References

- 1. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Application Notes and Protocols for Image Analysis of THK-523 PET Scans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Positron Emission Tomography (PET) scans using the [18F]THK-523 radiotracer for the in vivo imaging of tau pathology. The following sections detail the binding characteristics of this compound, protocols for image acquisition and analysis, and guidance on data interpretation.

Introduction to this compound

This compound is a quinoline derivative developed as a PET tracer for the detection of tau protein aggregates, a pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] In vitro studies have demonstrated that this compound exhibits a higher affinity for tau fibrils compared to amyloid-β (Aβ) fibrils.[3][4] Autoradiographic analysis of human brain tissue has shown that the tracer's binding co-localizes with immunoreactive tau pathology, particularly neurofibrillary tangles (NFTs), while showing minimal binding to Aβ plaques.[5] However, it is important to note that while this compound is a valuable tool for research, its utility in clinical trials has been somewhat limited due to observations of high retention in white matter. Furthermore, studies suggest that this compound selectively binds to paired helical filament (PHF) tau found in Alzheimer's disease but does not significantly bind to the tau lesions characteristic of non-AD tauopathies such as Progressive Supranuclear Palsy (PSP) or Corticobasal Degeneration (CBD).

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound binding and imaging. This data is essential for the design of experiments and the interpretation of results.

Table 1: In Vitro Binding Characteristics of [18F]this compound

| Ligand | Target Fibril | Binding Affinity (Kd) (nM) | Binding Site Density (Bmax) (pmol/nmol fibrils) |

| [18F]this compound | Tau (K18ΔK280) - Site 1 | 1.67 | 2.20 |

| [18F]this compound | Tau (K18ΔK280) - Site 2 | 21.7 | 4.46 |

| [18F]this compound | Amyloid-β (1-42) | 20.7 | 1.25 |

| Data sourced from Fodero-Tavoletti et al., Brain, 2011. |

Table 2: Regional [18F]this compound Standardized Uptake Value Ratio (SUVR) in Alzheimer's Disease Patients vs. Healthy Controls (Illustrative)

| Brain Region | Alzheimer's Disease (Mean SUVR ± SD) | Healthy Controls (Mean SUVR ± SD) |

| Hippocampus | 1.85 ± 0.25 | 1.20 ± 0.15 |

| Inferior Temporal Gyrus | 1.90 ± 0.30 | 1.15 ± 0.18 |

| Posterior Cingulate | 1.75 ± 0.28 | 1.10 ± 0.12 |

| Frontal Cortex | 1.60 ± 0.22 | 1.05 ± 0.10 |

| Note: These are illustrative values based on the expected higher cortical retention in AD patients. Actual values will vary based on the specific study population, scanner, and processing pipeline. |

Signaling Pathways in Tau Pathology

Understanding the underlying molecular pathways of tau pathology is crucial for interpreting this compound PET imaging results. The following diagram illustrates a simplified signaling cascade leading to tau hyperphosphorylation and aggregation.

Experimental Protocols

I. PET Image Acquisition Protocol

-

Radiotracer Injection: A bolus injection of approximately 200 MBq of [18F]this compound is administered intravenously.

-

Uptake Period: A 90-minute uptake period is typically employed.

-

Image Acquisition: Dynamic 3D list-mode emission data is acquired over 90 minutes.

-

Image Reconstruction: Images are reconstructed using an appropriate algorithm, such as a three-dimensional row-action maximum likelihood algorithm (3D-RAMLA).

II. PET Image Analysis Workflow

The following diagram outlines the standard workflow for analyzing this compound PET scans.

III. Detailed Image Processing and Analysis Protocol using SPM (Statistical Parametric Mapping)

This protocol outlines a typical analysis pipeline using SPM, a widely used software package for neuroimaging analysis.

-

Data Conversion: Convert raw DICOM images to NIfTI format.

-

Image Preprocessing:

-

Motion Correction: Realign the dynamic PET frames to correct for subject motion during the scan.

-

Co-registration: Co-register the mean PET image to the individual's T1-weighted MRI scan. This allows for accurate anatomical localization of the PET signal.

-

Spatial Normalization: Spatially normalize the co-registered images to a standard template space, such as Montreal Neurological Institute (MNI) space. This enables group-level analyses.

-

-

Region of Interest (ROI) Definition:

-

Define ROIs on the individual's MRI, which is in standard space.

-

Key target ROIs for tau pathology in AD include the hippocampus, amygdala, entorhinal cortex, inferior temporal gyrus, and posterior cingulate.

-

The cerebellar cortex is typically used as the reference region for SUVR calculations due to its low levels of tau pathology in AD.

-

-

Standardized Uptake Value Ratio (SUVR) Calculation:

-

Calculate the Standardized Uptake Value (SUV) for all regions, normalized for injected dose and body weight.

-

Generate SUVR images by dividing the SUV in each voxel by the mean SUV of the cerebellar cortex reference region.

-

Extract mean SUVR values for each predefined ROI.

-

-

Statistical Analysis:

-

Perform statistical comparisons of regional SUVR values between different groups (e.g., AD patients vs. healthy controls).

-

Correlate regional SUVR values with clinical data, such as cognitive scores.

-

Commercial Software Solutions

Several commercial software packages offer advanced tools for the analysis of tau PET data, including this compound scans. These platforms often provide automated workflows and 21 CFR Part 11 compliance for clinical trials.

-

Invicro's TauIQ™: This platform is designed for the quantitative analysis of tau PET biomarker data in clinical trials. It aims to provide increased statistical power compared to standard SUVR methods. TauIQ is part of Invicro's broader IQ-Analytics Platform.

-

Siemens Healthineers' syngo.PET Cortical Analysis: This software includes features for both amyloid and tau PET quantification. The tau quantification tool utilizes Braak staging to classify the progression of tau pathology.

-

PMOD: A comprehensive software for image processing, quantification, and kinetic modeling of PET data. It is widely used in academic research for its flexibility and extensive toolset.

Considerations for Drug Development Professionals

-

Off-Target Binding: The known white matter retention of this compound should be carefully considered when interpreting results, as it may affect the quantification of tau burden in adjacent cortical regions.

-

Specificity for AD Tau: this compound's selectivity for PHF-tau in AD means it may not be a suitable biomarker for non-AD tauopathies.

-

Longitudinal Studies: When conducting longitudinal studies, it is critical to maintain consistency in all aspects of image acquisition and analysis to minimize variability and accurately detect changes in tau pathology over time.

-